METHYL (2S)-2-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBONYL}AMINO)-3-METHYLBUTANOATE
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Overview
Description
Methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate is a complex organic compound with a unique structure that includes a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-2-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBONYL}AMINO)-3-METHYLBUTANOATE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzodioxole ring, followed by the introduction of the carbamoylamino group and the esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL (2S)-2-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBONYL}AMINO)-3-METHYLBUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl (2S)-2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)-3-methylbutanoate, also known as a derivative of benzodioxole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a benzodioxole moiety, which is often associated with various biological effects.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes:
- A benzodioxole ring, which is known for its role in various biological activities.
- An amino acid backbone that contributes to its interaction with biological targets.
The biological activity of this compound appears to involve multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic pathways, particularly those involved in inflammation and cancer progression.
- Receptor Modulation : It may act as a modulator of serotonin receptors, contributing to its potential antidepressant effects.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit promising pharmacological properties:
- Antioxidant Activity : Studies have shown that benzodioxole derivatives possess significant antioxidant properties, which help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
Study 1: Antioxidant and Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of benzodioxole derivatives. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro and decreased pro-inflammatory cytokines in animal models .
Compound | IC50 (µM) | Activity Type |
---|---|---|
Benzodioxole Derivative A | 15 | Antioxidant |
Benzodioxole Derivative B | 20 | Anti-inflammatory |
Study 2: Anticancer Activity
Another study focused on the anticancer properties of benzodioxole derivatives found that this compound exhibited selective cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
Properties
IUPAC Name |
methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-9(2)13(14(18)20-3)17-15(19)16-7-10-4-5-11-12(6-10)22-8-21-11/h4-6,9,13H,7-8H2,1-3H3,(H2,16,17,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTTXUSSZUWPFL-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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